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1. Introduction

Pantoprazole is a proton pump inhibitor that suppresses gastric acid secretion and is widely

used for the treatment of acid-related gastrointestinal disorders.[1][2] It is a substituted

benzimidazole that is highly unstable in acidic environments, necessitating its formulation in

enteric-coated dosage forms.[2] The sodium salt, specifically pantoprazole sodium
sesquihydrate, is the commonly used form in pharmaceutical preparations.[1]

The stability of a drug substance and its product is a critical quality attribute that ensures safety

and efficacy throughout its shelf life.[3] Stability testing provides evidence on how the quality of

a drug varies over time under the influence of environmental factors like temperature, humidity,

and light.[3] This protocol outlines a comprehensive approach to the stability testing of

pantoprazole sodium sesquihydrate, adhering to the International Council for Harmonisation

(ICH) guidelines, specifically ICH Q1A(R2).[3][4] It covers long-term, accelerated, and forced

degradation studies, along with the analytical methodology required to assess stability.

2. Key Stability-Indicating Parameters

The following parameters are critical for evaluating the stability of pantoprazole sodium
sesquihydrate:
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Appearance: Visual inspection for any changes in color or physical state. Acidic degradation

can cause the solution to turn yellow.[1]

Assay: Quantification of the active pharmaceutical ingredient (API).

Degradation Products/Impurities: Identification and quantification of any new impurities or

changes in the impurity profile. Common degradation products include pantoprazole sulfone

and pantoprazole sulfide.[5][6][7]

Water Content: For the sesquihydrate form, monitoring water content is crucial.

Dissolution: For formulated products, ensuring the drug release profile remains within

specification.

3. Experimental Protocols

This section details the methodologies for conducting comprehensive stability and forced

degradation studies.

3.1. Materials and Equipment

Pantoprazole Sodium Sesquihydrate (Reference Standard and Test Batches)

HPLC grade acetonitrile, methanol, potassium dihydrogen phosphate, dipotassium hydrogen

phosphate

Reagents for forced degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH),

Hydrogen peroxide (H₂O₂)

Validated Stability Chambers (ICH compliant)

High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector[1][5]

Analytical Balance

pH Meter

Photostability Chamber[8]
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3.2. Protocol 1: ICH Stability Study

This protocol follows the ICH Q1A(R2) guideline for formal stability studies.[3]

3.2.1. Study Design

Batches: At least three primary batches of the drug substance or product should be included.

[3][9]

Container Closure System: The packaging used in the study must be the same as or

simulate the proposed packaging for storage and distribution.[3]

Storage Conditions & Duration:

Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[3][8]

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for 6 months. (Required if significant change

occurs during accelerated studies).[3]

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[3][8]

Testing Frequency:

Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[8][10]

Accelerated: 0, 3, and 6 months.[9]

Intermediate: 0, 6, and 12 months.[3]

3.2.2. Methodology

Place the required number of samples from each of the three batches into validated stability

chambers set to the specified conditions.

At each designated time point, withdraw samples.

For solid dosage forms, perform tests for appearance, assay, degradation products, water

content, and dissolution.
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For the drug substance, perform tests for appearance, assay, degradation products, and

water content.

Analyze the samples using the validated stability-indicating HPLC method described in

Protocol 3.

3.3. Protocol 2: Forced Degradation Study

Forced degradation (stress testing) helps to identify potential degradation products and

establish the intrinsic stability of the molecule.[5][9] The goal is to achieve partial degradation

(e.g., 10-20%) to ensure the analytical method can effectively separate the parent drug from its

degradants.[5]

3.3.1. Preparation of Stock Solution

Prepare a stock solution of pantoprazole in a suitable solvent (e.g., methanol) at a

concentration of approximately 1 mg/mL.[5][11]

3.3.2. Stress Conditions

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.01 M - 1 M HCl.[1][5]

Pantoprazole degrades rapidly in strong acid.[1] For example, heat at 80°C for 8 hours in 1

M HCl, cool, and neutralize with an equivalent amount of 1 M NaOH before dilution and

analysis.[5]

Base Hydrolysis: Pantoprazole is relatively stable under basic conditions.[1][6][7] Use

stronger conditions if necessary, such as mixing with 0.1 M NaOH and heating.

Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Allow

the reaction to proceed at room temperature for several hours.[1] Pantoprazole degrades

substantially under oxidative conditions, often forming the sulfone impurity.[5][6][7]

Thermal Degradation: Expose the solid drug powder to dry heat at 70°C for 24 hours.[1]

Alternatively, heat a solution of the drug.

Photolytic Degradation: Expose a solution of pantoprazole (e.g., 1 mg/mL in methanol) to

light providing an overall illumination of not less than 1.2 million lux hours and an integrated
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near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[8][11]

Keep a control sample in the dark.

3.4. Protocol 3: Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method is most common for analyzing pantoprazole and

its degradation products.[5]

Column: C18 column (e.g., Hypersil ODS, Nova-Pak C18, 250 mm x 4.6 mm, 5 µm).[1][6]

[12]

Mobile Phase: A mixture of a phosphate buffer and acetonitrile is commonly used. An

example is a gradient or isocratic elution with a buffer like 0.01 M potassium dihydrogen

phosphate (pH adjusted to 7.0-7.4) and acetonitrile.[1][6][12]

Flow Rate: 1.0 mL/min.[6][12]

Detection Wavelength: 290 nm.[1][6][12]

Injection Volume: 20 µL.[12]

Procedure:

Prepare the mobile phase and degas it.

Prepare standard solutions of pantoprazole and samples from the stability studies at a

suitable concentration (e.g., 25 µg/mL) in the mobile phase.[1]

Equilibrate the HPLC system with the mobile phase.

Inject the standard and sample solutions.

Identify and quantify pantoprazole and its degradation products by comparing retention

times and peak areas with the reference standard.

4. Data Presentation
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Quantitative data from stability studies should be summarized in tables to facilitate analysis and

comparison.

Table 1: Stability Data for Pantoprazole Sodium Sesquihydrate (Drug Substance) Storage

Condition: 40°C ± 2°C / 75% RH ± 5% RH

Test
Parameter

Specificatio
n

Initial 1 Month 3 Months 6 Months

Appearance
White to
off-white
powder

Conforms Conforms Conforms Conforms

Assay (%) 98.0 - 102.0 99.8 99.5 98.9 98.1

Pantoprazole

Sulfone (%)
≤ 0.20 < 0.05 0.08 0.15 0.19

Pantoprazole

Sulfide (%)
≤ 0.20 < 0.05 0.06 0.11 0.15

Total

Impurities (%)
≤ 0.50 0.15 0.20 0.35 0.48

| Water Content (%) | 9.5 - 11.5 | 10.1 | 10.2 | 10.3 | 10.5 |

Table 2: Stability Data for Pantoprazole Enteric-Coated Tablets Storage Condition: 25°C ± 2°C /

60% RH ± 5% RH
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Test
Parameter

Specificatio
n

Initial 6 Months 12 Months 24 Months

Appearance

Yellow,
oval,
biconvex
tablets

Conforms Conforms Conforms Conforms

Assay (%) 90.0 - 110.0 101.2 100.8 100.1 99.2

Total

Degradation

Products (%)

NMT 1.0 0.21 0.25 0.31 0.45

| Dissolution (%) | NLT 80% in 45 min | 95 | 94 | 92 | 89 |

5. Visualizations
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1. Study Setup

2. Storage Conditions

3. Analysis

4. Output
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25°C/60%RH

Accelerated
40°C/75%RH

Forced Degradation
(Acid, Base, Oxidative,

Thermal, Photo)

Pull Samples at
Scheduled Time Points

Analytical Testing
(HPLC, Dissolution, etc.)

Data Analysis &
Trend Evaluation

Stability Report &
Shelf-Life Determination

Click to download full resolution via product page

Caption: Experimental workflow for pantoprazole stability testing.
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Stress Conditions

Major Degradation Products

Pantoprazole

Acid Hydrolysis
(e.g., HCl)

Oxidation
(e.g., H₂O₂)

Photolytic Stress
(UV/Vis Light)

Pantoprazole Sulfide Pantoprazole Sulfone Other Photodegradants

Click to download full resolution via product page

Caption: Potential degradation pathways of pantoprazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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